molecular formula C9H12O2 B14457620 methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 72203-34-0

methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B14457620
CAS No.: 72203-34-0
M. Wt: 152.19 g/mol
InChI Key: RMAZRAQKPTXZNL-GJMOJQLCSA-N
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Description

Methyl (1R,2R,4R)-bicyclo[221]hept-5-ene-2-carboxylate is a chemical compound with a unique bicyclic structure This compound is characterized by its rigid bicyclo[221]heptane framework, which is commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. In this process, a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with methyl acrylate under thermal conditions to yield the desired product. The reaction is usually carried out at elevated temperatures (around 60-80°C) to facilitate the formation of the bicyclic system.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The double bond in the bicyclic structure can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives using reagents like ammonia or amines.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: LiAlH4 and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Ammonia, primary amines, and secondary amines are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

Methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biology: The compound’s derivatives are used in the study of enzyme mechanisms and as inhibitors of specific biological pathways.

    Medicine: Some derivatives exhibit biological activity and are investigated for their potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate depends on its specific application. In biological systems, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. The rigid bicyclic structure allows for precise interactions with molecular targets, enhancing its specificity and potency.

Comparison with Similar Compounds

Methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with other similar compounds, such as:

    Methyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate: This is a stereoisomer with different spatial arrangement, leading to distinct chemical and biological properties.

    Methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate: This compound has an acetamido group instead of a simple ester, which can alter its reactivity and applications.

    Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: This compound has a different substitution pattern and additional functional groups, leading to varied chemical behavior.

These comparisons highlight the uniqueness of methyl (1R,2R,4R)-bicyclo[22

Properties

CAS No.

72203-34-0

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3/t6-,7+,8-/m1/s1

InChI Key

RMAZRAQKPTXZNL-GJMOJQLCSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2C[C@@H]1C=C2

Canonical SMILES

COC(=O)C1CC2CC1C=C2

Origin of Product

United States

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